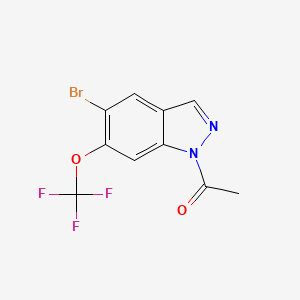
1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Trifluoromethoxylation: The addition of a trifluoromethoxy group to the indazole ring.
Acylation: The final step involves the acylation of the indazole derivative to form the ethanone compound.
Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups enhance its binding affinity to target proteins, potentially inhibiting their function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone include:
5-Bromo-6-(trifluoromethoxy)-1H-indole: Lacks the ethanone group but shares similar reactivity.
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: Contains a different heterocyclic core but similar substituents.
1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)methanone: Similar structure with a methanone group instead of ethanone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H6BrF3N2O2 |
|---|---|
Molekulargewicht |
323.07 g/mol |
IUPAC-Name |
1-[5-bromo-6-(trifluoromethoxy)indazol-1-yl]ethanone |
InChI |
InChI=1S/C10H6BrF3N2O2/c1-5(17)16-8-3-9(18-10(12,13)14)7(11)2-6(8)4-15-16/h2-4H,1H3 |
InChI-Schlüssel |
KFRARYUKGKOTHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=CC(=C(C=C2C=N1)Br)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















